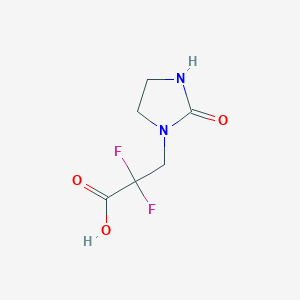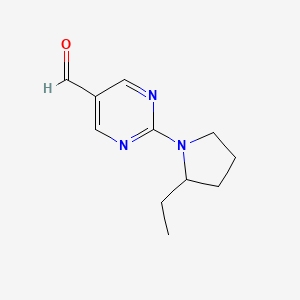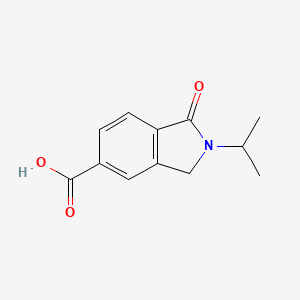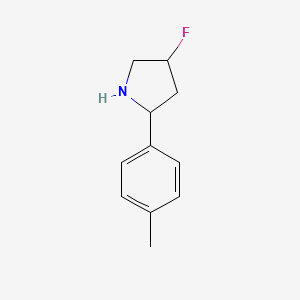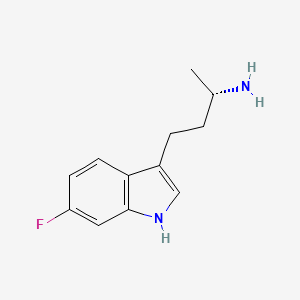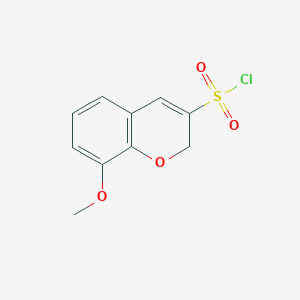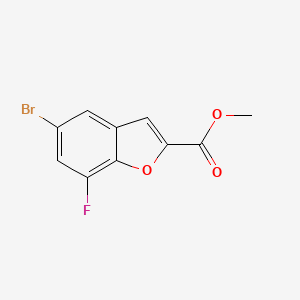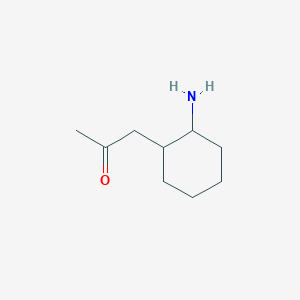
1-Butyl-1-(chloromethyl)cyclopentane
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-Butyl-1-(chloromethyl)cyclopentane is an organic compound with the molecular formula C10H19Cl It is a derivative of cyclopentane, where a butyl group and a chloromethyl group are attached to the cyclopentane ring
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: 1-Butyl-1-(chloromethyl)cyclopentane can be synthesized through several methods. One common approach involves the chloromethylation of 1-butylcyclopentane. This reaction typically requires the use of formaldehyde and hydrochloric acid in the presence of a catalyst such as zinc chloride. The reaction conditions often involve moderate temperatures and controlled addition of reagents to ensure the desired product is obtained.
Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow reactors to optimize yield and efficiency. The use of advanced catalysts and reaction conditions can further enhance the production process, making it more cost-effective and scalable.
Analyse Des Réactions Chimiques
Types of Reactions: 1-Butyl-1-(chloromethyl)cyclopentane undergoes various chemical reactions, including:
Substitution Reactions: The chloromethyl group can be substituted with other nucleophiles such as amines, alcohols, or thiols, leading to the formation of new compounds.
Oxidation Reactions: The compound can be oxidized to form corresponding alcohols or carboxylic acids under specific conditions.
Reduction Reactions: Reduction of the chloromethyl group can yield the corresponding methyl derivative.
Common Reagents and Conditions:
Substitution: Reagents such as sodium hydroxide or potassium tert-butoxide in polar solvents like dimethyl sulfoxide (DMSO) are commonly used.
Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide in acidic or basic media.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Major Products Formed:
- Substitution reactions yield various derivatives depending on the nucleophile used.
- Oxidation reactions produce alcohols or carboxylic acids.
- Reduction reactions result in the formation of methyl derivatives.
Applications De Recherche Scientifique
1-Butyl-1-(chloromethyl)cyclopentane has several applications in scientific research:
Chemistry: It serves as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound can be used in the study of biochemical pathways involving chloromethylated compounds.
Industry: Used in the production of specialty chemicals and materials with unique properties.
Mécanisme D'action
The mechanism of action of 1-butyl-1-(chloromethyl)cyclopentane involves its interaction with various molecular targets. The chloromethyl group is reactive and can form covalent bonds with nucleophilic sites in biological molecules, potentially altering their function. This reactivity is harnessed in synthetic chemistry to create new compounds with desired properties.
Comparaison Avec Des Composés Similaires
1-Butylcyclopentane: Lacks the chloromethyl group, making it less reactive in substitution reactions.
1-Chloromethylcyclopentane: Similar structure but without the butyl group, leading to different physical and chemical properties.
1-Butyl-1-methylcyclopentane: Substitution of the chloromethyl group with a methyl group, resulting in different reactivity.
Uniqueness: 1-Butyl-1-(chloromethyl)cyclopentane is unique due to the presence of both a butyl and a chloromethyl group on the cyclopentane ring. This combination imparts distinct chemical reactivity and potential for diverse applications in various fields.
Propriétés
Formule moléculaire |
C10H19Cl |
|---|---|
Poids moléculaire |
174.71 g/mol |
Nom IUPAC |
1-butyl-1-(chloromethyl)cyclopentane |
InChI |
InChI=1S/C10H19Cl/c1-2-3-6-10(9-11)7-4-5-8-10/h2-9H2,1H3 |
Clé InChI |
PMEZSXQSYWTVIN-UHFFFAOYSA-N |
SMILES canonique |
CCCCC1(CCCC1)CCl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


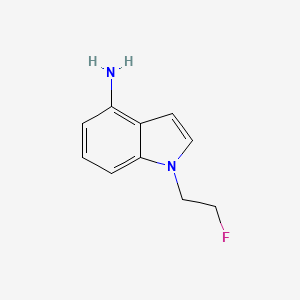

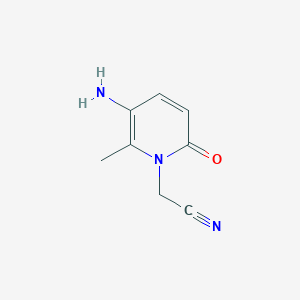
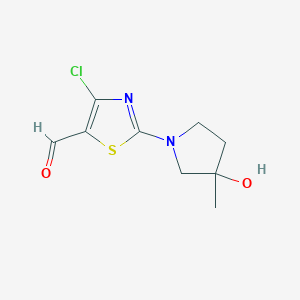
![Ethyl 1-oxaspiro[2.7]decane-2-carboxylate](/img/structure/B13156017.png)
